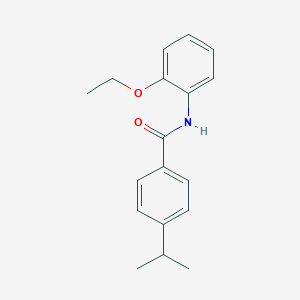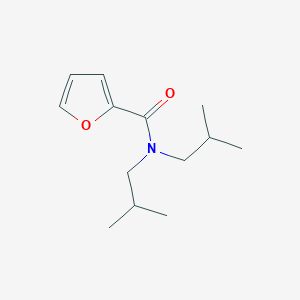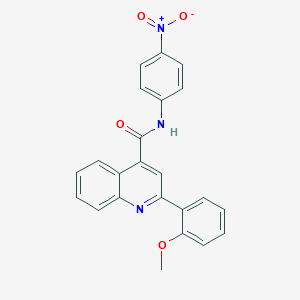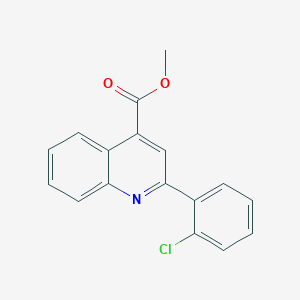![molecular formula C19H23N3OS B262197 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one, also known as TAK-659, is a novel, small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are important in the development and function of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one exerts its pharmacological effects by binding to the active site of BTK and inhibiting its enzymatic activity. BTK is a non-receptor tyrosine kinase that plays a critical role in the activation of downstream signaling pathways in B-cells. Upon activation of the BCR or FcR, BTK is phosphorylated and activates downstream effectors, such as phospholipase Cγ2 (PLCγ2), leading to the production of intracellular signaling molecules, such as inositol triphosphate (IP3) and diacylglycerol (DAG). 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one blocks the phosphorylation of BTK and downstream effectors, thereby inhibiting B-cell activation and proliferation.
Biochemical and Physiological Effects:
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been shown to have potent and selective inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, low clearance, and moderate-to-long half-life. 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
実験室実験の利点と制限
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has several advantages for laboratory experiments, including its potency, selectivity, and favorable pharmacokinetic properties. 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one can be used as a tool compound to study the role of BTK in B-cell signaling and function. However, one limitation of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is that it may not fully recapitulate the effects of genetic BTK deficiency or other BTK inhibitors, such as ibrutinib or acalabrutinib. Therefore, caution should be taken when interpreting the results of experiments using 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one.
将来の方向性
There are several future directions for research on 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one, including:
1. Clinical trials to evaluate the safety and efficacy of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Combination therapy studies to investigate the potential synergistic effects of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one with other anti-cancer agents or immunomodulatory drugs.
3. Mechanistic studies to elucidate the downstream signaling pathways and cellular processes regulated by BTK inhibition.
4. Development of novel BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties.
5. Studies to investigate the role of BTK in other cell types and diseases, such as T-cells, macrophages, and viral infections.
In conclusion, 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a promising small-molecule inhibitor of BTK with potential therapeutic applications in various diseases. Its potent and selective inhibitory effects on BTK activity make it a valuable tool compound for laboratory experiments. Further research is needed to fully understand the mechanism of action and potential clinical applications of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one.
合成法
The synthesis of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one involves a series of chemical reactions, starting with the reaction of 2,3,5,6-tetrafluorobenzaldehyde with 2-(4-pyridinyl)ethanamine to form the intermediate compound 2-(4-pyridinyl)-2,3,5,6-tetrahydrobenzothiophene. This intermediate is then reacted with tert-butylamine and trifluoroacetic acid to form the final product, 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one. The synthesis process has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one inhibits BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab, in vitro and in vivo.
特性
製品名 |
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one |
|---|---|
分子式 |
C19H23N3OS |
分子量 |
341.5 g/mol |
IUPAC名 |
7-tert-butyl-2-pyridin-4-yl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H23N3OS/c1-19(2,3)12-4-5-13-14(10-12)24-18-15(13)17(23)21-16(22-18)11-6-8-20-9-7-11/h6-9,12,16,22H,4-5,10H2,1-3H3,(H,21,23) |
InChIキー |
ISIBJCIQXCPWSD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=NC=C4 |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)





![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)

![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)